2-acetamido-2-deoxy-beta-D-glucopyranosylamine 2-acetamido-2-deoxy-beta-D-glucopyranosylamine N-acetyl-beta-D-glucosaminylamine is a glucosaminylamine.
N-Acetyl-b-glucosaminylamine belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. N-Acetyl-b-glucosaminylamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, N-acetyl-b-glucosaminylamine is primarily located in the cytoplasm. Outside of the human body, N-acetyl-b-glucosaminylamine can be found in a number of food items such as sweet orange, borage, silver linden, and natal plum. This makes N-acetyl-b-glucosaminylamine a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 112339-01-2
VCID: VC20866863
InChI: InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1N)CO)O)O
Molecular Formula: C8H16N2O5
Molecular Weight: 220.22 g/mol

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

CAS No.: 112339-01-2

Cat. No.: VC20866863

Molecular Formula: C8H16N2O5

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

2-acetamido-2-deoxy-beta-D-glucopyranosylamine - 112339-01-2

Specification

Description N-acetyl-beta-D-glucosaminylamine is a glucosaminylamine.
N-Acetyl-b-glucosaminylamine belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. N-Acetyl-b-glucosaminylamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, N-acetyl-b-glucosaminylamine is primarily located in the cytoplasm. Outside of the human body, N-acetyl-b-glucosaminylamine can be found in a number of food items such as sweet orange, borage, silver linden, and natal plum. This makes N-acetyl-b-glucosaminylamine a potential biomarker for the consumption of these food products.
CAS No. 112339-01-2
Molecular Formula C8H16N2O5
Molecular Weight 220.22 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Standard InChI Key MCGXOCXFFNKASF-FMDGEEDCSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1N)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1N)CO)O)O

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